3-(4,5-Dimethylfuran-2-yl)propanoic acid
Overview
Description
3-(4,5-Dimethylfuran-2-yl)propanoic acid is a chemical compound belonging to the class of furan derivatives. Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of methyl groups at the 4th and 5th positions of the furan ring and a propanoic acid moiety attached to the 2nd position makes this compound unique and interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dimethylfuran-2-yl)propanoic acid typically involves the following steps:
Furan Derivative Synthesis: The starting material, furan, is often synthesized through the decarboxylation of furfural or by the dehydration of pentose sugars.
Methylation: The furan ring is methylated at the 4th and 5th positions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of Propanoic Acid: The propanoic acid group is introduced through a series of reactions, including the formation of an ester followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dimethylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(4,5-Dimethylfuran-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(4,5-Dimethylfuran-2-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(4,5-Dimethylfuran-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3,4-Dimethylfuran-2-yl)propanoic acid: Similar structure but with different positions of the methyl groups.
3-(4,5-Dimethylthiophen-2-yl)propanoic acid: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
3-(4,5-dimethylfuran-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKMOJBRCDNCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695514 | |
Record name | 3-(4,5-Dimethylfuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54474-39-4 | |
Record name | 3-(4,5-Dimethylfuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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